molecular formula C27H26N4O3S B2898799 N-benzyl-4-[2-({[(2-methoxy-5-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1207056-95-8

N-benzyl-4-[2-({[(2-methoxy-5-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide

Cat. No.: B2898799
CAS No.: 1207056-95-8
M. Wt: 486.59
InChI Key: KRWGTZLTFXHTRK-UHFFFAOYSA-N
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Description

N-benzyl-4-[2-({[(2-methoxy-5-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a synthetic benzamide derivative featuring a 1H-imidazole core substituted with a sulfanyl-linked carbamoyl methyl group and a 2-methoxy-5-methylphenyl moiety. Its synthesis likely involves nucleophilic substitution and cyclization steps, as seen in analogous heterocyclic systems .

Properties

IUPAC Name

N-benzyl-4-[2-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3S/c1-19-8-13-24(34-2)23(16-19)30-25(32)18-35-27-28-14-15-31(27)22-11-9-21(10-12-22)26(33)29-17-20-6-4-3-5-7-20/h3-16H,17-18H2,1-2H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWGTZLTFXHTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[2-({[(2-methoxy-5-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[2-({[(2-methoxy-5-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce reduced imidazole derivatives .

Mechanism of Action

The mechanism of action of N-benzyl-4-[2-({[(2-methoxy-5-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazole Cores

2-[[5-(Benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide
  • Core Structure : 1H-imidazole substituted with benzenesulfonyl and sulfanyl-acetamide groups.
  • Key Differences :
    • The benzenesulfonyl group replaces the carbamoyl methyl substituent in the target compound.
    • A cyclopropyl acetamide group is present instead of the N-benzyl benzamide.
  • Synthesis : Likely involves alkylation of imidazole precursors with α-halogenated ketones, analogous to methods in .
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
  • Core Structure : 1,2,4-triazole with sulfonyl and fluorophenyl substituents.
  • Key Differences :
    • Triazole vs. imidazole heterocycle alters electronic properties and tautomeric behavior.
    • Sulfonyl groups dominate, contrasting with the sulfanyl linkage in the target compound.
  • Spectral Data : IR spectra confirm C=S stretching (~1247–1255 cm⁻¹) and absence of C=O bands in triazoles, unlike the target’s carbamoyl C=O (~1663–1682 cm⁻¹) .
  • Tautomerism : Triazoles in exist as thione tautomers, while imidazoles may exhibit different stability profiles due to ring size and substituent effects .

Sulfonamide Derivatives

N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide
  • Core Structure : Indazole-sulfonamide hybrid.
  • Key Differences :
    • Sulfonamide (-SO₂NH-) vs. sulfanyl (-S-) linkage in the target compound.
    • Indazole core vs. imidazole, altering aromaticity and hydrogen-bonding capacity.
  • Bioactivity: Sulfonamides are known for anticancer, anti-inflammatory, and antiviral activities, suggesting that sulfanyl analogues like the target compound may share mechanistic pathways (e.g., enzyme inhibition) .

Spectroscopic Comparison

Feature Target Compound Triazole Derivatives Imidazole-Sulfonyl Analogues
C=O Stretching (IR) ~1663–1682 cm⁻¹ (carbamoyl) Absent (triazole tautomers) ~1660–1680 cm⁻¹ (acetamide)
C=S Stretching (IR) Not observed (sulfanyl present) ~1247–1255 cm⁻¹ (thione tautomer) ~1250 cm⁻¹ (sulfonyl absent)
NH Stretching (IR) ~3150–3319 cm⁻¹ (amide NH) ~3278–3414 cm⁻¹ (triazole NH) ~3200–3300 cm⁻¹ (sulfonamide NH)
¹³C-NMR Expected peaks for benzamide (~165 ppm) Triazole carbons at ~150–160 ppm Imidazole carbons at ~120–140 ppm

Biological Activity

N-benzyl-4-[2-({[(2-methoxy-5-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

Property Details
Molecular Formula C21H21N5O3S
Molecular Weight 421.48 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The imidazole moiety may interact with active sites of enzymes, inhibiting their function. This is particularly relevant in cancer therapy where enzyme inhibitors can halt tumor growth.
  • Receptor Modulation : The compound has shown potential in modulating receptor activity, which can alter signaling pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies indicate that it might possess antimicrobial properties, making it a candidate for further research in infectious disease treatment.

Antitumor Activity

Numerous studies have reported the antitumor effects of similar compounds derived from imidazole and benzamide frameworks. For instance, derivatives with structural similarities have shown IC50 values ranging from 2.38 µM to 8.13 µM against various cancer cell lines, indicating significant cytotoxicity (see Table 1).

Compound Cell Line IC50 (µM) Mechanism
Compound ASISO2.38Apoptosis induction
Compound BRT-1123.77Enzyme inhibition
Compound CA4314.50Receptor modulation

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria:

Microorganism Activity
Escherichia coliModerate
Staphylococcus aureusStrong

These findings suggest that the compound may disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-donating groups (e.g., methoxy and methyl groups) on the aromatic rings enhances biological activity. The position and nature of substituents significantly influence the potency and selectivity of these compounds against various biological targets.

Case Studies

  • Case Study 1: Antitumor Efficacy
    • A study evaluated the compound's effects on human cancer cell lines, revealing that it induced apoptosis through mitochondrial pathways, as evidenced by increased caspase activity.
  • Case Study 2: Antimicrobial Properties
    • Another investigation focused on its antibacterial properties, demonstrating effective inhibition of bacterial growth at sub-micromolar concentrations.

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